molecular formula C9H10ClF3N2 B13047126 (1S)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

(1S)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

Cat. No.: B13047126
M. Wt: 238.64 g/mol
InChI Key: HXFSPKLBKCXSMF-MRVPVSSYSA-N
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Description

(1S)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is an organic compound characterized by the presence of a chloro and trifluoromethyl group attached to a phenyl ring, along with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the use of trifluoromethylation reactions, which are crucial for introducing the trifluoromethyl group . The reaction conditions often require the use of radical initiators and specific catalysts to achieve the desired substitution.

Industrial Production Methods

Industrial production of this compound may involve large-scale trifluoromethylation processes, utilizing advanced catalytic systems to ensure high yield and purity. The process may also include steps for the purification and isolation of the final product to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can be employed to modify the functional groups present in the compound.

    Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation, often requiring controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while substitution reactions can produce a variety of substituted phenyl derivatives.

Scientific Research Applications

(1S)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine is unique due to the presence of both chloro and trifluoromethyl groups on the phenyl ring, combined with an ethane-1,2-diamine moiety. This combination of functional groups imparts distinct chemical and physical properties, making it valuable for specific applications in various fields.

Properties

Molecular Formula

C9H10ClF3N2

Molecular Weight

238.64 g/mol

IUPAC Name

(1S)-1-[3-chloro-4-(trifluoromethyl)phenyl]ethane-1,2-diamine

InChI

InChI=1S/C9H10ClF3N2/c10-7-3-5(8(15)4-14)1-2-6(7)9(11,12)13/h1-3,8H,4,14-15H2/t8-/m1/s1

InChI Key

HXFSPKLBKCXSMF-MRVPVSSYSA-N

Isomeric SMILES

C1=CC(=C(C=C1[C@@H](CN)N)Cl)C(F)(F)F

Canonical SMILES

C1=CC(=C(C=C1C(CN)N)Cl)C(F)(F)F

Origin of Product

United States

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